Superior Antipsychotic-Like Efficacy in the DOI-Induced Head Twitch Test Compared to ADX88178
In the DOI-induced head twitch test, a well-established preclinical model of antipsychotic-like activity, mGlu4 receptor agonist 1 (compound 62) produced effects comparable to clozapine and superior to those reported for the selective mGlu4 PAM ADX88178 [1].
| Evidence Dimension | Behavioral efficacy in DOI-induced head twitch test (antipsychotic-like activity) |
|---|---|
| Target Compound Data | Effects comparable to clozapine; classified as demonstrating 'significant antipsychotic-like properties' [1] |
| Comparator Or Baseline | ADX88178: demonstrated only 'albeit with no dose-dependency' reduction of DOI-mediated head twitches [2] |
| Quantified Difference | Compound 62's effect was described as 'comparable to those of clozapine and better than those reported for the selective mGlu4 PAM ADX88178' [1] |
| Conditions | DOI-induced head twitch test in mice; mGlu4 receptor agonist 1 was one of five derivatives (34, 37, 52, 60, and 62) demonstrating significant antipsychotic-like properties [1] |
Why This Matters
For researchers modeling psychosis or screening compounds for antipsychotic potential, compound 62 offers a more robust and reliable behavioral phenotype than the comparator ADX88178.
- [1] Stankiewicz A, Kaczorowska K, Bugno R, Kozioł A, Paluchowska MH, Burnat G, Chruścicka B, Chorobik P, Brański P, Wierońska JM, Duszyńska B, Pilc A, Bojarski AJ. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. J Enzyme Inhib Med Chem. 2022 Dec;37(1):211-225. View Source
- [2] Kalinichev M, Le Poul E, Boléa C, Girard F, Campo B, Fonsi M, Royer-Urios I, Browne SE, Uslaner JM, Davis MJ, Raber J, Duvoisin R, Bate ST, Reynolds IJ, Poli S, Celanire S. Characterization of the novel positive allosteric modulator of the metabotropic glutamate receptor 4 ADX88178 in rodent models of neuropsychiatric disorders. J Pharmacol Exp Ther. 2014 Jul;350(1):169-78. View Source
